molecular formula C38H68N10O11 B12604950 H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH CAS No. 646061-84-9

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH

Katalognummer: B12604950
CAS-Nummer: 646061-84-9
Molekulargewicht: 841.0 g/mol
InChI-Schlüssel: DXNORWCYROVOGM-VSSMIABMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH is a peptide consisting of the amino acids leucine, valine, glycine, proline, lysine, alanine, and threonine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Wirkmechanismus

The mechanism of action of H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, including signal transduction and metabolic processes. The exact pathways and targets depend on the peptide’s sequence and structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH: is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Eigenschaften

CAS-Nummer

646061-84-9

Molekularformel

C38H68N10O11

Molekulargewicht

841.0 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C38H68N10O11/c1-19(2)16-24(40)33(53)45-30(21(5)6)37(57)46-29(20(3)4)36(56)42-18-28(51)48-15-11-13-26(48)35(55)44-25(12-9-10-14-39)34(54)41-17-27(50)43-22(7)32(52)47-31(23(8)49)38(58)59/h19-26,29-31,49H,9-18,39-40H2,1-8H3,(H,41,54)(H,42,56)(H,43,50)(H,44,55)(H,45,53)(H,46,57)(H,47,52)(H,58,59)/t22-,23+,24-,25-,26-,29-,30-,31-/m0/s1

InChI-Schlüssel

DXNORWCYROVOGM-VSSMIABMSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.